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polyhomeotic protein - 146888-72-4

polyhomeotic protein

Catalog Number: EVT-1518974
CAS Number: 146888-72-4
Molecular Formula: C5H7NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Polyhomeotic is encoded by the polyhomeotic gene located in the Drosophila genome. This gene is part of a larger family of Polycomb group genes that are essential for the regulation of homeotic genes, which determine the identity of body segments during development. The protein is conserved across various species, indicating its fundamental role in developmental biology and epigenetic regulation.

Classification

Polyhomeotic belongs to the Polycomb repressive complex 1 (PRC1), which is involved in transcriptional repression through chromatin modifications. It is classified under chromatin-associated proteins and is characterized by its ability to form higher-order structures through polymerization.

Synthesis Analysis

Methods

The synthesis of Polyhomeotic protein typically involves recombinant DNA technology. The polyhomeotic gene can be cloned into an expression vector, which is then introduced into bacterial or eukaryotic cells for protein production.

Technical Details:

  1. Cloning: The gene is amplified using polymerase chain reaction (PCR) and inserted into a plasmid vector.
  2. Transformation: The vector is transformed into competent bacterial cells (e.g., E. coli) for expression.
  3. Induction: Protein expression is induced using specific conditions (e.g., adding arabinose).
  4. Purification: The protein is purified using techniques such as nickel affinity chromatography followed by ion exchange chromatography to obtain a high-purity product suitable for functional studies .
Molecular Structure Analysis

Structure

Polyhomeotic protein contains several distinct domains, including the sterile alpha motif (SAM) that mediates polymerization and interactions with other proteins and chromatin. The SAM domain allows Polyhomeotic to form helical polymers that are essential for its function in chromatin organization.

Data

Nuclear magnetic resonance spectroscopy has been used to elucidate the three-dimensional structure of Polyhomeotic, revealing critical residues involved in nucleic acid binding and polymerization dynamics . The structural analysis indicates that the SAM domain can adopt a helical conformation, facilitating head-to-tail interactions necessary for higher-order assembly.

Chemical Reactions Analysis

Reactions

Polyhomeotic engages in several biochemical reactions, primarily involving interactions with chromatin and other components of the Polycomb repressive complex.

Technical Details:

  • Binding Reactions: The protein binds to histone proteins and DNA, influencing their modification states.
  • Ubiquitination: Polyhomeotic enhances ubiquitin ligase activity towards histones, particularly histone H2A, thereby promoting transcriptional repression .
  • Phase Separation: It can undergo phase separation to form condensates that organize chromatin within the nucleus .
Mechanism of Action

Process

Polyhomeotic functions through a multi-step mechanism involving:

  1. Chromatin Binding: It binds to chromatin via its SAM domain.
  2. Polymerization: The SAM domain facilitates polymerization, leading to the formation of large complexes that compact chromatin.
  3. Gene Silencing: By recruiting other PRC1 components and modifying histones, Polyhomeotic effectively silences target genes.

Data

Experimental evidence suggests that mutations affecting SAM polymerization disrupt gene silencing capabilities, highlighting the importance of this domain in Polyhomeotic function .

Physical and Chemical Properties Analysis

Physical Properties

Polyhomeotic protein exists as a soluble entity under physiological conditions but can aggregate under certain circumstances due to its polymerization properties. Its tendency to form condensates can lead to localized concentrations of proteins within the nucleus.

Chemical Properties

  • Molecular Weight: Varies depending on post-translational modifications but generally falls within a range typical for large eukaryotic proteins.
  • Stability: Stability can be influenced by ionic strength and pH; optimal conditions are necessary for maintaining functionality during experimental manipulations.

Relevant data indicate that Polyhomeotic exhibits distinct solubility profiles depending on its concentration and the presence of other cellular components .

Applications

Scientific Uses

Polyhomeotic protein serves as a model for studying:

  • Gene Regulation: Its role in transcriptional repression makes it a key subject in understanding epigenetic mechanisms.
  • Chromatin Structure: Research on Polyhomeotic contributes to broader insights into chromatin dynamics and organization.
  • Developmental Biology: Studies involving Polyhomeotic help elucidate mechanisms governing organismal development and cellular differentiation.
Structural Characterization of Polyhomeotic Protein

Domain Architecture: HD1, FCS Zinc Finger, and SAM Domain Organization

Polyhomeotic (Ph), a core component of Polycomb Repressive Complex 1 (PRC1), exhibits a conserved multi-domain architecture critical for its gene silencing function. The C-terminal region comprises three structured domains:

  • HD1 (Homology Domain 1): A globular domain implicated in chromatin interactions. Structural studies reveal it adopts a folded conformation upon binding partner proteins, though it is predicted intrinsically disordered in isolation [7].
  • FCS (Female-Sterile) Zinc Finger: A C₂H₂-type zinc finger domain essential for RNA binding and recruitment to chromatin targets. It displays higher structural stability compared to HD1 [7].
  • SAM (Sterile Alpha Motif): A polymerization-capable domain forming helical oligomers. This ~70-residue module mediates higher-order assembly of PRC1 complexes [10].

Table 1: Core Structural Domains of Drosophila Polyhomeotic

DomainPosition (D. mel)Key Structural FeaturesFunctional Role
HD1~1200-1300Conditionally foldedChromatin engagement
FCS~1300-1400Stable zinc fingerRNA/DNA binding
SAMC-terminal (1410-1480)α-helical bundlePolymerization

The N-terminal region (~1,200 residues) is intrinsically disordered (IDR) and contains low-complexity sequences that regulate SAM-mediated phase separation and chromatin binding [4] [7].

Sterile Alpha Motif (SAM) Polymerization Mechanisms

The SAM domain drives Ph oligomerization via head-to-tail polymer formation:

  • Polymer Interface: EH (End-Helix) surface of one SAM binds the ML (Mid-Loop) surface of the next, creating helical filaments. Key residues (e.g., Leu971 in human PHC3) mediate hydrophobic interactions [2] [10].
  • Polymorphic Assembly: Drosophila Ph-SAM forms a canonical 6-start helix, while human PHC3-SAM adopts both 5- and 6-fold helical architectures. This structural plasticity suggests dynamic regulation of polymer length and stability [2].
  • Functional Impact: Polymer disruption (e.g., via ML/EH mutations like L953R or L971E) abolishes chromatin compaction and gene silencing in vivo. SAM polymerization enables PRC1 clustering across genomic loci [2] [10].

Table 2: SAM Polymer Architectures Across Species

SpeciesProteinHelical SymmetryKey ResiduesStability
D. melanogasterPh-SAM6-foldM956, L960Moderate
H. sapiensPHC3-SAM5- or 6-foldL953, L971High

Intrinsically Disordered Regions (IDRs) and Low-Complexity Sequences

The N-terminal IDRs regulate SAM-dependent condensate formation and chromatin dynamics:

  • IDR Classification: Three distinct low-complexity regions defined by amino acid bias:
  • Ph(IDR)1: Serine-rich, O-GlcNAcylated; inhibits chromatin binding.
  • Ph(IDR)2: Glutamine-rich (36% Q); prion-like, promotes large condensates.
  • Ph(IDR)3: Serine/Threonine-rich; glycosylation-dependent, antagonizes IDR2 [4] [7].
  • Chromatin vs. Condensate Balance:
  • Deletion of Ph(IDR)2 reduces chromatin association by >60%, leading to oversized condensates that exclude chromatin.
  • Removal of Ph(IDR)1 increases chromatin binding, restricting condensate size [7].
  • Phase Separation Regulation: IDRs fine-tune SAM-driven phase separation: Mini-Ph (SAM-only) forms ectopic nuclear condensates, while full-length Ph forms numerous small, chromatin-associated foci due to IDR constraints [4].

Table 3: Functional Roles of Polyhomeotic IDRs

IDR RegionCompositionModificationsEffect on CondensatesChromatin Affinity
IDR1 (S-rich)S/T, Q/HO-GlcNAcylationReduces sizeIncreases
IDR2 (Q-rich)36% GlutamineNonePromotes enlargementStrongly reduces
IDR3 (S/T-rich)40% S/TGlycosylationModulates morphologyModerately increases

Structural Homology Across Species: Drosophila to Mammalian PHC Orthologs

Ph orthologs exhibit conserved domain organization but divergent regulation:

  • Sequence Conservation:
  • SAM domains share 64% identity between Drosophila Ph and human PHC3, preserving polymerization interfaces [2].
  • HD1 and FCS domains show lower conservation (<60% identity), though structural folds are maintained [5] [7].
  • Orthology Challenges: Automated genome annotations frequently misassign PHC paralogs (PHC1/2/3) due to:
  • Inaccurate de novo gene predictions in non-human primates.
  • Lineage-specific duplications complicating 1:1 ortholog mapping [5] [8].
  • Functional Equivalence: Despite sequence divergence, human PHC1 rescues ph mutants in Drosophila, confirming conserved repressive functions. PHC SAM polymers drive chromatin compaction in both systems [2] [9].

Verification of true orthologs requires:

  • Reciprocal BLAST against curated databases (OMA, OrthoDB).
  • Synteny analysis (e.g., human PHC loci map to conserved chromosomal regions).
  • Experimental validation of polymerization capability [5] [8].

Properties

CAS Number

146888-72-4

Product Name

polyhomeotic protein

Molecular Formula

C5H7NO4

Synonyms

polyhomeotic protein

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